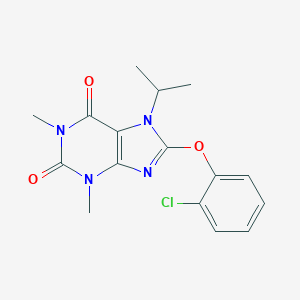![molecular formula C19H11BrClNO5S B300476 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300476.png)
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as BRD, is a synthetic compound with potential therapeutic properties. BRD is a thiazolidinedione derivative that has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用机制
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione also activates the caspase pathway, leading to apoptosis in cancer cells. In addition, 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to activate the AMPK pathway, leading to improved insulin sensitivity and glucose uptake in diabetic mice.
Biochemical and Physiological Effects:
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to have multiple biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth. In addition, 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in diabetic mice, leading to improved glucose control.
实验室实验的优点和局限性
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It has also been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to using 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
未来方向
There are several future directions for the study of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases. Another direction is to study its potential use in combination with other anti-cancer therapies. In addition, further research is needed to fully understand its mechanism of action and potential side effects. Overall, 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a promising compound with potential therapeutic properties that warrants further investigation.
合成方法
The synthesis of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione involves the reaction of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 2-(4-chlorophenyl)acetic acid in the presence of acetic anhydride and a catalyst. The resulting product is then reacted with thiosemicarbazide in the presence of acetic acid to yield 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione. The synthesis of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been optimized to yield high purity and yield.
科学研究应用
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has also been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been studied for its anti-diabetic properties. It has been shown to improve insulin sensitivity and glucose uptake in diabetic mice.
属性
产品名称 |
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C19H11BrClNO5S |
分子量 |
480.7 g/mol |
IUPAC 名称 |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H11BrClNO5S/c20-13-7-16-15(26-9-27-16)5-11(13)6-17-18(24)22(19(25)28-17)8-14(23)10-1-3-12(21)4-2-10/h1-7H,8-9H2/b17-6- |
InChI 键 |
OMGNODNSICCQKN-FMQZQXMHSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl)Br |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl)Br |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-{2-methoxy-4-[(4-methoxyanilino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B300407.png)




